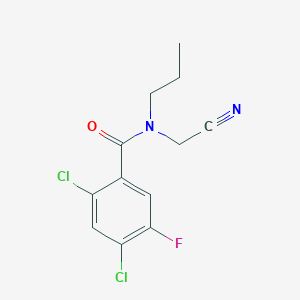

![molecular formula C26H36N6O4 B2742301 2-(2-(叔丁基氨基)-2-氧代乙基)-N-环己基-4-异丁基-1,5-二氧代-1,2,4,5-四氢-噻唑并[1,2,4]三唑并[4,3-a]喹噻啉-8-甲酰胺 CAS No. 1296312-47-4](/img/structure/B2742301.png)

2-(2-(叔丁基氨基)-2-氧代乙基)-N-环己基-4-异丁基-1,5-二氧代-1,2,4,5-四氢-噻唑并[1,2,4]三唑并[4,3-a]喹噻啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

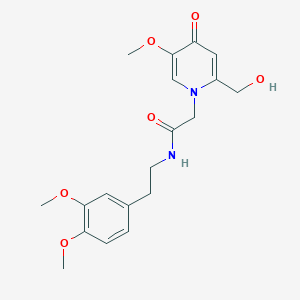

This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been used as DNA intercalators and have shown cytotoxicity against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . A two-step route has been proposed for the synthesis of a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo . This method starts with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by different spectral data and elemental analyses . The 1H NMR spectra often reveal singlet signals corresponding to NH proton next to the quinoxaline ring .Chemical Reactions Analysis

Reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo are common. The process of DNA intercalation by these compounds causes substantial changes in DNA structure .Physical And Chemical Properties Analysis

These compounds show weak luminescent properties in MeCN solution . They exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .科学研究应用

Antibacterial Activity

The synthesis of novel triazolo [4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties. Researchers have characterized these derivatives using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among these compounds, compound 2e stands out, exhibiting excellent antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Its minimum inhibitory concentration (MIC) is comparable to that of the first-line antibacterial agent ampicillin .

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo [4,3-a]pyrazine platform serves as a valuable scaffold for medicinal chemistry. Researchers have developed methods to access derivatives from readily available reagents, providing quick and multigram access to these compounds .

Antiviral and Antimicrobial Agents

A series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, have been synthesized as potential antiviral and antimicrobial agents . Compound 8b demonstrated significant antiviral activity, reducing the number of plaques at a concentration of 20 mg/ml .

EGFR Inhibitors

Researchers have prepared 6- and 7-substituted amino-4-anilinequinazoline derivatives and tested them for anticancer activity as irreversible dual EGFR/HER2 inhibitors. These compounds exhibit promising binding modes and potential as targeted therapies .

Drug Development

Nitrogen-containing heterocycles, including triazoloquinazolines, play a crucial role in drug development. Their diverse structures and biological activities make them attractive candidates for designing novel pharmaceuticals .

Structure–Activity Relationship Studies

Understanding the relationship between the structure of triazoloquinazoline derivatives and their biological activity is essential. Researchers continue to investigate how specific modifications impact antibacterial, antiviral, and anticancer properties .

作用机制

Target of Action

Quinazoline derivatives, which this compound is a part of, have been found to have a wide range of biopharmaceutical activities . They have been used in the development of drug candidates due to their diverse pharmacological effects .

Mode of Action

It’s known that quinazoline derivatives can interact with various biological targets, leading to a range of therapeutic activities . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.

Biochemical Pathways

Quinazoline derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Result of Action

Quinazoline derivatives have been found to have a range of effects, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc . The specific effects would depend on the exact structure of the derivative and its biological targets.

未来方向

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinazoline as antimicrobial agents . Also, to increase the bioactivity of these compounds as antiviral agents, thioamide group is another structural modification that could be achieved . Furthermore, incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinazoline ring could enhance the antimicrobial activity .

属性

IUPAC Name |

2-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O4/c1-16(2)14-30-23(35)19-12-11-17(22(34)27-18-9-7-6-8-10-18)13-20(19)32-24(30)29-31(25(32)36)15-21(33)28-26(3,4)5/h11-13,16,18H,6-10,14-15H2,1-5H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCLIJJUYBYHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

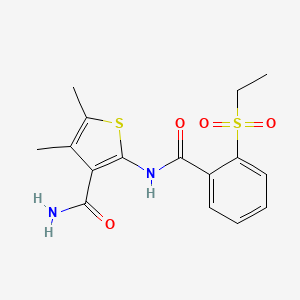

![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)

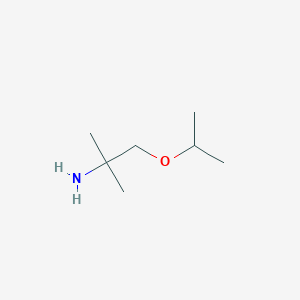

![6-(4-chlorobenzyl)-2-ethyl-5-((3-fluorobenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2742225.png)

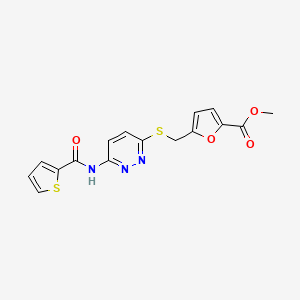

![1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2742226.png)

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide](/img/structure/B2742232.png)

![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)

![1-(benzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2742236.png)

![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)